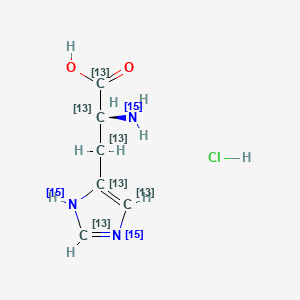

L-Histidine-13C6,15N3 (hydrochloride)

Description

Molecular Formula and Isotopic Composition

The molecular formula of L-histidine-13C6,15N3 hydrochloride is C6H10ClN3O2 , with a molecular weight of 200.55 g/mol in its anhydrous form. Isotopic enrichment involves the substitution of all six carbon atoms with carbon-13 (13C6) and all three nitrogen atoms with nitrogen-15 (15N3), achieving a purity of >95% as confirmed by high-performance liquid chromatography (HPLC). The monohydrate form, L-histidine-13C6,15N3 hydrochloride hydrate, has the formula C6H915N3O2·HCl·H2O and a molecular weight of 218.57 g/mol .

Key isotopic features include:

- 13C enrichment : 97–99% at all six carbon positions, critical for reducing spin-spin coupling in NMR spectra.

- 15N substitution : 97–99% at the amino, imidazole, and carboxyl nitrogen atoms, enabling precise tracking in mass spectrometry.

- Deuterium (D) labeling : Some commercial variants incorporate deuterium at specific positions (e.g., D5) to further enhance spectral resolution.

The compound’s SMILES notation, [15NH2]13C@@H13C=O.[H]Cl , explicitly defines the stereochemistry at the alpha-carbon (L-configuration) and the isotopic substitutions within the imidazole ring.

Crystallographic Properties and Solid-State Behavior

L-Histidine hydrochloride monohydrate crystallizes in the orthorhombic system with space group P212121 and unit cell parameters a = 15.36 Å, b = 8.92 Å, and c = 6.88 Å. While crystallographic data for the 13C6,15N3-labeled variant remain unpublished, isotopic substitution is expected to minimally alter lattice parameters due to the negligible differences in atomic radii between 12C/13C and 14N/15N.

Key solid-state characteristics include:

- Thermal stability : Decomposition begins at 254°C, consistent with unlabeled L-histidine hydrochloride.

- Hygroscopicity : The monohydrate form is stable under ambient conditions but requires storage at -20°C for long-term preservation.

- Morphology : Crystals adopt a tablet-like habit, with protonated imidazole rings facilitating intermolecular hydrogen bonds between chloride ions and water molecules.

The hydrochloride moiety stabilizes the crystal lattice by protonating the amino group, forming a zwitterionic structure with the carboxylate anion. This protonation state persists in aqueous solutions at physiological pH, as evidenced by NMR chemical shifts.

Tautomeric Forms and Protonation States

The imidazole ring of L-histidine exists in two tautomeric forms: 1H-imidazole-4-yl (τ) and 1H-imidazole-5-yl (π). In the hydrochloride salt, the ring preferentially adopts the τ tautomer due to protonation at the Nδ1 position, as confirmed by X-ray diffraction. Isotopic labeling does not alter tautomeric equilibrium but enhances the detectability of minor tautomers in dynamic NMR experiments.

Protonation states under varying pH conditions:

- Amino group (pKa ≈ 9.2) : Fully protonated in the hydrochloride salt, contributing to its solubility in water (100 mg/mL).

- Carboxyl group (pKa ≈ 1.8) : Deprotonated, forming a carboxylate anion that interacts with the hydrochloride counterion.

- Imidazole ring (pKa ≈ 6.0) : Partially protonated at neutral pH, enabling participation in enzyme active sites.

The zwitterionic structure in the solid state is stabilized by a network of hydrogen bonds involving water molecules, chloride ions, and the carboxylate group.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H10ClN3O2 |

|---|---|

Molecular Weight |

200.55 g/mol |

IUPAC Name |

(2S)-2-(15N)azanyl-3-((2,4,5-13C3,1,3-15N2)1H-imidazol-5-yl)(1,2,3-13C3)propanoic acid;hydrochloride |

InChI |

InChI=1S/C6H9N3O2.ClH/c7-5(6(10)11)1-4-2-8-3-9-4;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H/t5-;/m0./s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1; |

InChI Key |

QZNNVYOVQUKYSC-NCRPIFHOSA-N |

Isomeric SMILES |

[13CH]1=[13C]([15NH][13CH]=[15N]1)[13CH2][13C@@H]([13C](=O)O)[15NH2].Cl |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Chemical Synthesis via the Schollkopf Method

The Schollkopf bis-lactim ether strategy has been adapted for the stereoselective synthesis of L-histidine-13C6,15N3, enabling site-specific isotopic enrichment. This method involves synthesizing a labeled imidazole precursor, 1-benzyl-5-hydroxymethylimidazole, followed by chiral induction to yield L-histidine.

Precursor Synthesis and Isotopic Labeling

The imidazole ring is constructed using 15N-enriched ammonium chloride (15NH4Cl) or potassium thiocyanate (KSC15N) to introduce nitrogen-15 at the 1α and 3α positions. For carbon-13 labeling, 13C6-glucose or 13C-acetate is incorporated during the formation of the histidine side chain. The precursor is then subjected to:

- Benzylation : Protection of the imidazole nitrogen with a benzyl group.

- Hydroxymethylation : Introduction of the hydroxymethyl group using formaldehyde.

- Oxidation and Cyclization : Formation of the bis-lactim ether intermediate.

Chiral Induction and Hydrolysis

The bis-lactim ether undergoes asymmetric alkylation with a 13C-labeled propyl bromide derivative to establish the L-configuration. Acidic hydrolysis cleaves the lactim ring, yielding L-histidine-13C6,15N3. Subsequent treatment with hydrochloric acid produces the hydrochloride salt.

Key Data:

Cell-Free Protein Synthesis with Isotope-Labeled Amino Acids

Cell-free systems bypass metabolic scrambling by using pre-labeled amino acids, making them ideal for producing perdeuterated or multi-isotope-labeled proteins. For L-histidine-13C6,15N3, this method ensures uniform isotopic incorporation without 2H-1H exchange.

Preparation of S30 Extract

Reaction Setup

Comparative Analysis of Preparation Methods

Challenges and Optimization Strategies

Isotopic Dilution

Chemical Reactions Analysis

Types of Reactions

L-Histidine-13C6,15N3 (hydrochloride) can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation of L-Histidine-13C6,15N3 (hydrochloride) may yield imidazole derivatives, while reduction may produce amino acid derivatives .

Scientific Research Applications

Scientific Research Applications

L-Histidine-13C6,15N3 (hydrochloride) has a wide range of applications across different scientific disciplines:

Metabolic Pathway Tracing

- Application : Used to track the incorporation of histidine into metabolic pathways.

- Significance : Helps in understanding how amino acids are utilized in metabolism and their roles in various biological processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Application : Employed in NMR studies to investigate molecular structures and dynamics.

- Significance : The stable isotopes allow for detailed studies of protein folding, interactions, and dynamics at the atomic level.

Proteomics

- Application : Utilized in quantitative proteomic studies to analyze protein expression and modifications.

- Significance : Enables researchers to measure changes in protein levels and understand cellular responses to various stimuli.

Pharmacokinetics

- Application : Used in drug development to study the distribution and metabolism of histidine-containing compounds.

- Significance : Provides insights into how drugs behave in biological systems, influencing their efficacy and safety profiles.

Biochemical Research

- Application : Investigated for its role in enzyme mechanisms and interactions with biomolecules.

- Significance : Contributes to the understanding of enzyme kinetics and regulation within metabolic pathways.

Case Study 1: Metabolic Incorporation

In a study examining amino acid metabolism, researchers used L-Histidine-13C6,15N3 (hydrochloride) to trace its incorporation into proteins during cell culture experiments. The results demonstrated that histidine was preferentially incorporated into specific proteins involved in stress responses, highlighting its role in cellular adaptation mechanisms.

Case Study 2: Drug Development

Another study focused on the pharmacokinetic properties of a new histidine-based drug candidate. By administering L-Histidine-13C6,15N3 (hydrochloride) to animal models, researchers were able to track the drug's distribution using mass spectrometry techniques. This provided critical data on how modifications to the histidine structure affected drug metabolism and efficacy.

Mechanism of Action

L-Histidine-13C6,15N3 (hydrochloride) exerts its effects by participating in various biochemical processes. It acts as a precursor for histamine synthesis, a neurotransmitter involved in immune responses and gastric acid secretion. The labeled isotopes allow for precise tracking and quantification of metabolic pathways and enzyme activities. The molecular targets include enzymes such as histidine decarboxylase and pathways related to amino acid metabolism .

Comparison with Similar Compounds

Isotopic Variants of L-Histidine Hydrochloride

L-Histidine-15N3 Hydrochloride Monohydrate

- Molecular formula : C6H915N3O2·HCl·H2O

- Molecular weight : 212.61

- Applications: Used in studies requiring nitrogen tracing, such as protein turnover assays. Compared to L-Histidine-13C6,15N3, this variant lacks carbon-13 labeling, limiting its utility in dual-isotope metabolic tracing .

L-Histidine Dihydrochloride

- Molecular formula : C6H9N3O2·2HCl

- Molecular weight : 192.62

- Isotopic enrichment: None (natural abundance isotopes).

- Applications: A non-labeled reagent for general biochemical use, such as buffer preparation or enzyme studies .

Isotope-Labeled Amino Acid Hydrochlorides

L-Lysine-13C6,15N2 Hydrochloride

- Molecular formula : 13C6H1415N2O2·HCl

- Molecular weight : 154.13

- Isotopic enrichment : 13C6 and 15N2 .

- Applications : Tracks lysine metabolism in diabetes or herpes research . Unlike histidine, lysine lacks an imidazole ring, making it unsuitable for studies involving metal-binding or histidine-specific pathways .

L-Methionine-13C5

- Molecular formula: 13C5H11NO2S

- Isotopic enrichment : 13C5 .

- Applications : Studies on sulfur metabolism or methylation processes. The absence of nitrogen-15 limits its use in nitrogen flux analysis .

Structural Analogs with Hydrochloride Salts

Guanidine-13C,15N3 Hydrochloride

- Molecular formula : 13C(15NH2)3·HCl

- Molecular weight: Not explicitly stated, but isotopic enrichment exceeds 98% .

- Applications: Protein denaturation or as a chaotropic agent. Unlike histidine, guanidine lacks an amino acid backbone, limiting its role in metabolic studies .

Comparative Data Table

*Inferred from ; †Estimated based on natural abundance analog.

Key Research Findings

- Precision in Analytical Methods : Isotopic standards like L-Histidine-13C6,15N3 reduce variability in LC-MS/MS by correcting for matrix effects. For example, using [15N3]MdCyt as an internal standard reduced the coefficient of variation (CV) for 5-methylcytosine quantification to 2.54% .

- Cost vs. Utility : While L-Histidine-13C6,15N3 is expensive (e.g., ¥4,729–¥10,500 per gram ), its dual isotopic labeling justifies the cost in studies requiring simultaneous carbon and nitrogen tracing .

- Synthetic Challenges : Multi-step synthesis of isotope-labeled compounds often yields <10% overall efficiency (e.g., 9.42% for [6-13C,15N3]-arginine ), highlighting the complexity of producing high-purity standards.

Biological Activity

L-Histidine-13C6,15N3 (hydrochloride) is a stable isotope-labeled derivative of the amino acid L-Histidine, characterized by the incorporation of six carbon-13 atoms and three nitrogen-15 atoms. This compound is primarily utilized in research settings for its ability to facilitate metabolic studies and protein tracking due to its unique isotopic composition. The following sections will explore the biological activity of this compound, including its metabolic roles, applications in research, and relevant case studies.

- Molecular Formula : C₆H₁₂ClN₃O₃

- Molecular Weight : 218.57 g/mol

- CAS Number : 202468-43-7

Metabolic Role of L-Histidine

L-Histidine is an essential amino acid involved in various biological processes, including:

- Protein Synthesis : Acts as a building block for proteins.

- Histamine Production : Serves as a precursor for histamine, a neurotransmitter crucial in immune responses and gastric secretion.

- Metal Ion Binding : Functions as a ligand in metalloproteins and enzymes.

The isotopically labeled version, L-Histidine-13C6,15N3, enhances the understanding of these processes by allowing researchers to trace the incorporation of histidine into proteins and other biomolecules with greater precision .

Interaction Studies

Research indicates that L-Histidine can influence various biochemical pathways. Notably, studies have shown that it can inhibit mitochondrial glutamine transport, suggesting potential implications for metabolic regulation. The isotopic labeling allows for detailed tracking of histidine's role in metabolic pathways through advanced techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.

Protein Binding Studies

L-Histidine has been shown to bind with different proteins, which can provide insights into its functional roles within biological systems. Understanding these interactions is critical for elucidating the mechanisms through which histidine exerts its biological effects.

Applications in Research

L-Histidine-13C6,15N3 (hydrochloride) is widely used in various research applications:

- Metabolic Studies : Tracking the incorporation of histidine into metabolic pathways.

- Proteomics : Quantitative analysis of protein expression through isotope labeling.

- Clinical Research : Investigating metabolic disorders involving amino acid metabolism.

Case Study 1: Metabolic Disorders

A study using L-Histidine-13C6,15N3 investigated inherited metabolic disorders. The compound was utilized to analyze amino acid profiles in plasma samples via liquid chromatography-tandem mass spectrometry (LC-MS/MS). The findings demonstrated significant alterations in histidine metabolism among affected individuals compared to healthy controls .

Case Study 2: Neurotransmitter Dynamics

Another study focused on the role of L-Histidine in neurotransmitter dynamics. By employing the labeled compound, researchers were able to trace histamine production and its subsequent effects on neurotransmission and immune responses. This research highlighted the importance of histidine not only as a building block but also as a regulator of physiological processes .

Comparative Analysis with Related Compounds

The following table summarizes key compounds related to L-Histidine-13C6,15N3 (hydrochloride) and their unique features:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| L-Histidine | Basic structure | Natural amino acid without isotopes |

| L-Histidine hydrochloride | Salt form | Commonly used in dietary supplements |

| Histamine | Derived from L-Histidine | Neurotransmitter involved in immune response |

| 2-Methylhistidine | Methylated derivative | Used as a biomarker for certain diseases |

The isotopic labeling of L-Histidine-13C6,15N3 allows for enhanced sensitivity and specificity in analytical techniques compared to non-labeled compounds .

Q & A

Q. What synthesis methods are employed to produce isotopically labeled L-Histidine-<sup>13</sup>C6,<sup>15</sup>N3 hydrochloride for metabolic studies?

Isotopic labeling typically involves microbial or enzymatic biosynthesis using <sup>13</sup>C- and <sup>15</sup>N-enriched precursors. For example, E. coli cultures grown in media containing <sup>13</sup>C-glucose and <sup>15</sup>N-ammonium salts can incorporate these isotopes into histidine via endogenous pathways . Post-synthesis, the compound is purified via ion-exchange chromatography or HPLC, with verification of isotopic enrichment using mass spectrometry (e.g., LC-MS/MS).

Q. Which analytical techniques are critical for validating isotopic purity and structural integrity?

- LC-MS/MS : Quantifies isotopic enrichment by comparing mass-to-charge ratios of labeled vs. unlabeled ions. For example, transitions specific to <sup>13</sup>C6 and <sup>15</sup>N3 can distinguish labeled histidine .

- Nuclear Magnetic Resonance (NMR) : <sup>13</sup>C-NMR confirms carbon labeling positions and absence of unlabeled contaminants.

- Isotopic Ratio Analysis : Measures <sup>15</sup>N/<sup>14</sup>N and <sup>13</sup>C/<sup>12</sup>C ratios using isotope-ratio mass spectrometry (IRMS) .

Q. How should researchers handle stability considerations for L-Histidine-<sup>13</sup>C6,<sup>15</sup>N3 hydrochloride in varying experimental conditions?

The compound’s stability is pH-dependent. Store lyophilized powder at -20°C in anhydrous conditions. For in vitro assays, prepare fresh solutions in neutral buffers (pH 6–8) to prevent degradation. Avoid prolonged exposure to high temperatures (>37°C) or acidic environments (pH <4), which may hydrolyze the hydrochloride salt .

Advanced Research Questions

Q. How can isotopic heterogeneity in L-Histidine-<sup>13</sup>C6,<sup>15</sup>N3 hydrochloride impact metabolic flux analysis, and how are these discrepancies mitigated?

Partial labeling or isotopic dilution (e.g., residual <sup>12</sup>C or <sup>14</sup>N) can skew flux calculations. To address this:

- Internal Standards : Use fully labeled internal standards (e.g., <sup>15</sup>N3-cytidine) to normalize data and correct for variability .

- Batch Validation : Pre-screen each batch via LC-MS/MS to ensure >98% isotopic purity. For example, a study using <sup>15</sup>N3-dCyt reported 0.1% unlabeled contamination, which was factored into flux models .

Q. What experimental design considerations are essential for pharmacokinetic (PK) studies using isotopically labeled histidine?

- Tracer Selection : Use dual-labeled (<sup>13</sup>C6,<sup>15</sup>N3) histidine to track both carbon and nitrogen metabolic fates.

- Sampling Strategy : Collect plasma/tissue samples at staggered intervals to capture absorption, distribution, and excretion phases.

- Data Correction : Account for kinetic isotope effects (KIEs), which may slow enzymatic reactions involving <sup>13</sup>C or <sup>15</sup>N bonds. For instance, KIEs of 1.01–1.05 per heavy atom require adjustment in rate calculations .

Q. How do researchers resolve contradictions in receptor-binding assays when using labeled vs. unlabeled histidine derivatives?

Isotopic labeling may subtly alter molecular conformation or hydrogen-bonding capacity. For example, <sup>13</sup>C labeling in synephrine hydrochloride was shown to enhance receptor affinity due to stabilized hydrogen bonds . To validate results:

- Parallel Assays : Run comparative studies with unlabeled histidine.

- Molecular Dynamics (MD) Simulations : Model isotopic effects on binding kinetics.

- Control for Batch Variability : Ensure consistent labeling efficiency across experiments .

Methodological Tables

Q. Table 1: Key Analytical Parameters for LC-MS/MS Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.